2-Piperidinone, 3-(2-propyn-1-YL)-
Overview
Description
2-Piperidinone, 3-(2-propyn-1-YL)- is a chemical compound that belongs to the class of piperidinone derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a piperidinone ring with a propynyl group attached at the third position.
Preparation Methods
The synthesis of 2-Piperidinone, 3-(2-propyn-1-YL)- can be achieved through various methods. One notable method involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This mild protocol exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups.
Chemical Reactions Analysis
2-Piperidinone, 3-(2-propyn-1-YL)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Piperidinone, 3-(2-propyn-1-YL)- has a wide range of scientific research applications. It is used in drug synthesis, organic reactions, and material science studies. Its unique structure allows for the exploration of its potential biological activity and therapeutic applications, making it a valuable compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3-(2-propyn-1-YL)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of specific enzymes and receptors .
Comparison with Similar Compounds
2-Piperidinone, 3-(2-propyn-1-YL)- can be compared with other similar compounds such as 1-(2-Propyn-1-yl)-4-piperidinone and other piperidinone derivatives . These compounds share similar structural features but may differ in their biological activity and therapeutic applications. The uniqueness of 2-Piperidinone, 3-(2-propyn-1-YL)- lies in its specific substitution pattern and potential for diverse applications in scientific research .
Properties
IUPAC Name |
3-prop-2-ynylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-4-7-5-3-6-9-8(7)10/h1,7H,3-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILWOSILWLQHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470350 | |
Record name | 2-PIPERIDINONE, 3-(2-PROPYN-1-YL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907561-36-8 | |
Record name | 2-PIPERIDINONE, 3-(2-PROPYN-1-YL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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